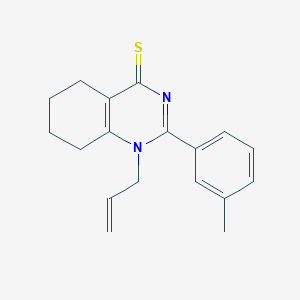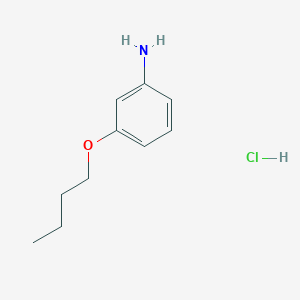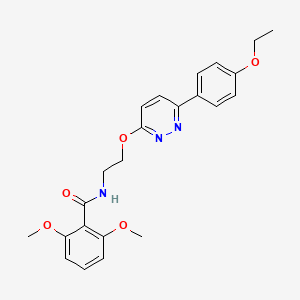![molecular formula C28H30N4O3S2 B2360587 4-(azepan-1-ylsulfonyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide CAS No. 922938-11-2](/img/structure/B2360587.png)
4-(azepan-1-ylsulfonyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(azepan-1-ylsulfonyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide is a useful research compound. Its molecular formula is C28H30N4O3S2 and its molecular weight is 534.69. The purity is usually 95%.
BenchChem offers high-quality 4-(azepan-1-ylsulfonyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(azepan-1-ylsulfonyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
VEGFR-2 Inhibition
4-(azepan-1-ylsulfonyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide belongs to a class of compounds that have been identified as potent and selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase activity. These compounds have demonstrated efficacy in in vivo models for lung and colon carcinoma (Borzilleri et al., 2006).
Antimicrobial Activity
Spiro thiazolinone derivatives, which include similar structures, have shown potential in antimicrobial activities. Studies have focused on synthesizing and characterizing various spiro thiazolinone heterocyclic compounds, with observations of higher antimicrobial activities as the fusion of heterocyclic rings increases (P. N. Patel & Y. Patel, 2015).
Cytotoxic Properties
Research into diaryl-substituted pyridine, pyrimidine, pyrazole, and isoxazole derivatives, which share structural similarities with the compound , has shown promising cytotoxic activity against specific cell lines. These compounds were evaluated for their potential as anticancer agents (Mansour et al., 2020).
Enhancement of Immune Responses
Analogous compounds with aminothiazole scaffolds have been identified to potentiate immune responses, acting as co-adjuvants in vaccines. These compounds have shown to elevate intracellular Ca2+ levels, indicating a mechanism of action linked to the activation of calcium channels (Saito et al., 2022).
Anticancer Agents
A series of substituted 2,4-dimethyl-benzo[f][1,3,5] triazepine derivatives, related in structure to 4-(azepan-1-ylsulfonyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide, have been synthesized and screened for their anti-tumor activities. Some of these compounds have shown significant cytotoxic activity, indicating their potential as anticancer agents (Abu‐Hashem & Aly, 2017).
Antimicrobial and Antitumor Studies of Zinc(II) Complexes
Zinc(II) complexes with pyridine thiazole derivatives have been studied for their antimicrobial and antitumor activities. These studies indicate that metal complexes can be more active than free ligands, with some compounds showing specificity for certain bacteria or cancer cell lines (Xun-Zhong et al., 2020).
Antimicrobial Agents
Compounds including N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives have been synthesized and screened for antimicrobial activity. These studies have shown that some molecules are more potent than reference drugs against pathogenic strains, indicating the potential for these compounds in antimicrobial applications (Bikobo et al., 2017).
properties
IUPAC Name |
4-(azepan-1-ylsulfonyl)-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N4O3S2/c1-20-17-25-26(18-21(20)2)36-28(30-25)32(19-23-9-5-6-14-29-23)27(33)22-10-12-24(13-11-22)37(34,35)31-15-7-3-4-8-16-31/h5-6,9-14,17-18H,3-4,7-8,15-16,19H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGTNTOCPYBTVNL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)SC(=N2)N(CC3=CC=CC=N3)C(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCCCC5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N4O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(azepan-1-ylsulfonyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(5-Fluoro-2-methoxyphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2360506.png)



![8-chloro-N-(3,4-dimethoxyphenethyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2360513.png)
![[5-Amino-2-(4-chlorophenoxy)phenyl]methanol](/img/structure/B2360514.png)

![2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-phenylacetamide](/img/structure/B2360517.png)
![1-(6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-6-carbonyl)-3-(methylsulfonyl)imidazolidin-2-one](/img/structure/B2360519.png)
![Ethyl 3-[(chloroacetyl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B2360520.png)


![2-((3-bromobenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2360523.png)
